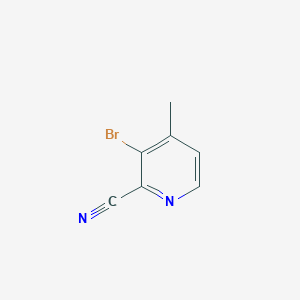

3-Bromo-4-methylpicolinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-methylpicolinonitrile is a chemical compound that is related to various research areas, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a derivative of picolinonitrile, which is a nitrile compound with a bromine and a methyl group attached to the pyridine ring. The presence of the bromine atom makes it a potential candidate for further chemical reactions, such as cross-coupling, to create more complex molecules.

Synthesis Analysis

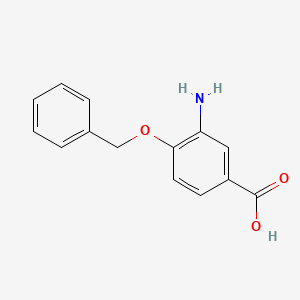

The synthesis of compounds related to 3-Bromo-4-methylpicolinonitrile involves various strategies. For instance, the synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone demonstrates the use of starting materials like 2,3-dibromo-1,4-naphthoquinone to create brominated compounds with potential for further functionalization . Similarly, the synthesis of 3-benzyloxy-4-bromopicolinate esters shows a practical approach to creating highly functionalizable pyridines, which could be used as building blocks for the preparation of biologically active compounds . These methods often involve multiple steps and can yield a variety of

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

- Synthesis of Pharmaceutical Compounds: 3-Bromo-4-methylpicolinonitrile is utilized in the synthesis of various pharmaceutical compounds. For instance, it is used as a starting material in the synthesis of key substances related to Rabeprazole sodium, a drug used for treating gastroesophageal reflux disease (Xiao-Shu He et al., 2020). Furthermore, it plays a crucial role in the production of intermediates for PI3K/mTOR inhibitors, which are significant in cancer treatment (Fei Lei et al., 2015).

Chemical Synthesis and Material Science

- Synthesis of Halogenated Compounds: The compound is instrumental in the chemical synthesis of various halogenated organic compounds. For example, it has been used in the synthesis of 3-bromopyridine-2-carbonitrile, demonstrating interesting properties in the solid state, such as short intermolecular Br...N contacts and π–π stacking interactions (M. Sharif et al., 2019).

- Photochromic Ruthenium DMSO Complexes: It also finds application in the preparation of photochromic ruthenium DMSO complexes, where its derivatives display significant energy conversion efficiency (A. Rachford et al., 2006).

Catalysis and Reaction Research

- Intramolecular Coupling Reactions: 3-Bromo-4-methylpicolinonitrile is used in studies focusing on copper-catalyzed intramolecular O-vinylation reactions, which are fundamental for understanding various cyclization processes in organic chemistry (Yewen Fang et al., 2007).

Environmental and Soil Science

- Soil Fumigant Degradation Studies: The degradation and sorption of methyl bromide in soil, where derivatives of brominated compounds like 3-Bromo-4-methylpicolinonitrile might be relevant, have been studied to understand its environmental impact (J. Gan et al., 1994).

Safety And Hazards

The safety information available indicates that 3-Bromo-4-methylpicolinonitrile is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin or eyes, or if its dust is inhaled. Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring good ventilation .

Propiedades

IUPAC Name |

3-bromo-4-methylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVRTASSYFBLLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620664 |

Source

|

| Record name | 3-Bromo-4-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methylpicolinonitrile | |

CAS RN |

717843-45-3 |

Source

|

| Record name | 3-Bromo-4-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)